molecular formula C8H6BrNO B13549180 [Bromo(isocyanato)methyl]benzene

[Bromo(isocyanato)methyl]benzene

Cat. No.: B13549180
M. Wt: 212.04 g/mol
InChI Key: MBFCELOJKCZINL-UHFFFAOYSA-N
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Description

[Bromo(isocyanato)methyl]benzene is an organic compound characterized by the presence of a bromine atom, an isocyanate group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of toluene to form benzyl bromide, which can then be reacted with phosgene to introduce the isocyanate group . The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride or ferric bromide for the bromination step .

Industrial Production Methods

Industrial production of [Bromo(isocyanato)methyl]benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

[Bromo(isocyanato)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Addition: Products include urea derivatives when reacted with amines and carbamates when reacted with alcohols.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[Bromo(isocyanato)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of [Bromo(isocyanato)methyl]benzene involves the reactivity of its functional groups:

    Isocyanate Group: The isocyanate group reacts with nucleophiles to form urea or carbamate linkages.

    Bromine Atom: The bromine atom can undergo nucleophilic substitution, where the leaving group is replaced by a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the isocyanate group.

    Phenyl Isocyanate: Contains an isocyanate group attached directly to the benzene ring but lacks the bromine and methyl groups.

    Toluene: A simple methyl-substituted benzene without the bromine and isocyanate groups.

Uniqueness

[Bromo(isocyanato)methyl]benzene is unique due to the presence of both a bromine atom and an isocyanate group on the same molecule. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

[bromo(isocyanato)methyl]benzene

InChI

InChI=1S/C8H6BrNO/c9-8(10-6-11)7-4-2-1-3-5-7/h1-5,8H

InChI Key

MBFCELOJKCZINL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N=C=O)Br

Origin of Product

United States

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